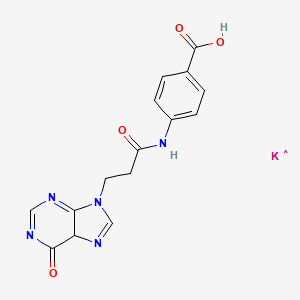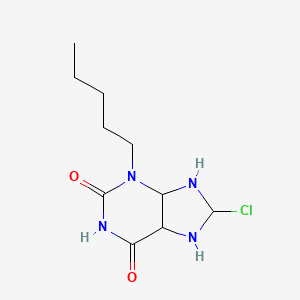
8-chloro-3-pentyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-chloro-3-pentyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This particular compound is characterized by the presence of a chlorine atom at the 8th position and a pentyl group at the 3rd position, along with a tetrahydro structure at positions 5, 7, 8, and 9.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-3-pentyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-chloroxanthine and pentyl bromide.
Alkylation Reaction: The 8-chloroxanthine undergoes an alkylation reaction with pentyl bromide in the presence of a base such as potassium carbonate. This reaction introduces the pentyl group at the 3rd position.
Hydrogenation: The resulting compound is then subjected to hydrogenation to reduce the double bonds and achieve the tetrahydro structure at positions 5, 7, 8, and 9.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
8-chloro-3-pentyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can further modify the tetrahydro structure or reduce other functional groups.
Substitution: The chlorine atom at the 8th position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purines.
科学研究应用
8-chloro-3-pentyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 8-chloro-3-pentyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
相似化合物的比较
Similar Compounds
8-chloro-3-methyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione: This compound is similar in structure but has a methyl group instead of a pentyl group.
8-chlorotheophylline: Another related compound with a similar purine structure but different substituents.
Uniqueness
The uniqueness of 8-chloro-3-pentyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione lies in its specific substituents and tetrahydro structure, which confer distinct chemical and biological properties
属性
分子式 |
C10H17ClN4O2 |
|---|---|
分子量 |
260.72 g/mol |
IUPAC 名称 |
8-chloro-3-pentyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione |
InChI |
InChI=1S/C10H17ClN4O2/c1-2-3-4-5-15-7-6(12-9(11)13-7)8(16)14-10(15)17/h6-7,9,12-13H,2-5H2,1H3,(H,14,16,17) |
InChI 键 |
YRHGVTFSOQLTGI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCN1C2C(C(=O)NC1=O)NC(N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



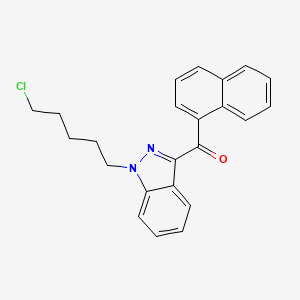
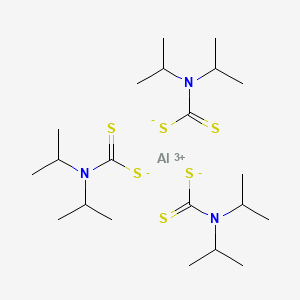
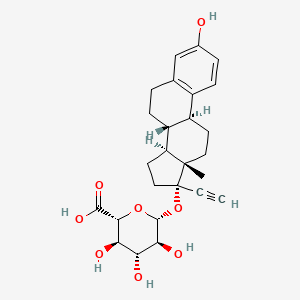
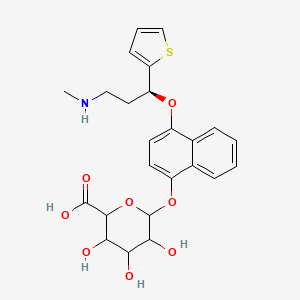
![9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12351581.png)

![[1,1'-Binaphthalene]-2,2'-diol, 5,5',6,6',7,7',8,8'-octahydro-, (1S)-](/img/structure/B12351590.png)
![9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12351600.png)

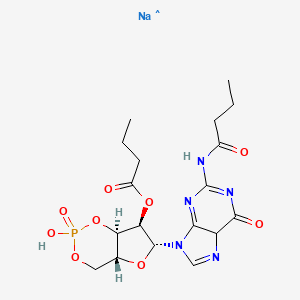
![N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-propenamide,monohydrochloride](/img/structure/B12351629.png)

